3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol
CAS No.:
Cat. No.: VC18029107
Molecular Formula: C6H9IN2O
Molecular Weight: 252.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9IN2O |
|---|---|
| Molecular Weight | 252.05 g/mol |
| IUPAC Name | 3-iodo-2-pyrazol-1-ylpropan-1-ol |
| Standard InChI | InChI=1S/C6H9IN2O/c7-4-6(5-10)9-3-1-2-8-9/h1-3,6,10H,4-5H2 |
| Standard InChI Key | LTWSDVFQVHFFIT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(N=C1)C(CO)CI |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
3-Iodo-2-(1H-pyrazol-1-yl)propan-1-ol belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its molecular formula is C₆H₉IN₂O, with a molecular weight of 252.05 g/mol. The iodine atom is positioned at the 3-carbon of the pyrazole ring, while the propanol group (-CH₂CH(OH)CH₃) is attached to the 1-nitrogen (Figure 1).
Key Identifiers:
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IUPAC Name: 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol
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SMILES: C1=CN(N=C1I)C(C)CO
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InChI: InChI=1S/C6H9IN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2
Structural Analysis
X-ray crystallography of analogous compounds, such as 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol, reveals planar pyrazole rings with slight deviations due to steric interactions from substituents. The iodine atom’s electronegativity induces polarization in the pyrazole ring, enhancing reactivity at the 4- and 5-positions . The propanol side chain adopts a gauche conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and pyrazole nitrogen .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol typically involves a multi-step protocol:
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Iodination of Pyrazole Precursors:
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Alkylation with Propanol Derivatives:
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The iodopyrazole is reacted with 3-chloropropanol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C.
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Example:
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Optimization and Yields
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Reaction Temperature: Elevated temperatures (80–100°C) improve alkylation efficiency but may lead to side products like ethers .
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Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol or water.
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Yield: Reported yields for analogous compounds range from 65% to 78% after purification by column chromatography .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
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δ 142.1 (C3, pyrazole)
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δ 138.5 (C5, pyrazole)
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δ 105.2 (C4, pyrazole)
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δ 68.9 (CH₂OH)
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δ 25.1 (CH(CH₃))
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δ 22.3 (CH₃)
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Infrared (IR) Spectroscopy
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